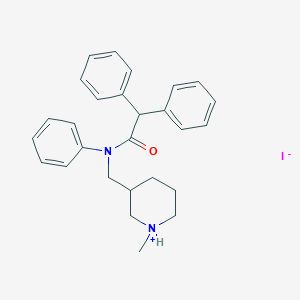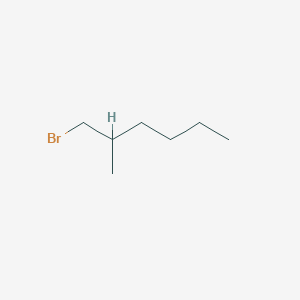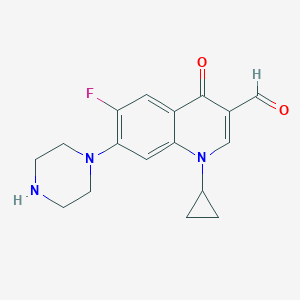
1-Cyclopropyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its potent antibacterial properties and is used in various medical and industrial applications. Its unique structure, which includes a cyclopropyl group, a fluorine atom, and a piperazinyl moiety, contributes to its high efficacy against a broad spectrum of bacterial pathogens .
準備方法
The synthesis of 1-Cyclopropyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline typically involves multiple steps. One common synthetic route includes the following steps :
Starting Materials: The synthesis begins with the preparation of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.
Formation of Intermediate: This intermediate is then reacted with 2-piperazinone under specific conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained between 60-80°C.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
化学反応の分析
1-Cyclopropyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinolone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinolone analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various quinolone derivatives with modified functional groups, enhancing their antibacterial activity.
科学的研究の応用
1-Cyclopropyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline has a wide range of scientific research applications :
Biology: The compound is used in biological research to study its effects on bacterial cells and to develop new antibacterial agents.
Medicine: It is investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: The compound is used in the development of antibacterial coatings and materials for medical devices and surfaces.
作用機序
The antibacterial activity of 1-Cyclopropyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The presence of the cyclopropyl group and the fluorine atom enhances its binding affinity to the target enzymes, making it highly effective against a wide range of bacteria.
類似化合物との比較
1-Cyclopropyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline can be compared with other quinolone antibiotics such as ciprofloxacin and norfloxacin :
Ciprofloxacin: Similar to this compound, ciprofloxacin contains a cyclopropyl group and a fluorine atom. ciprofloxacin has a different piperazinyl substitution, which affects its spectrum of activity and pharmacokinetic properties.
Norfloxacin: Norfloxacin lacks the cyclopropyl group and has a different substitution pattern on the quinolone ring. This results in a different antibacterial spectrum and potency compared to this compound.
特性
IUPAC Name |
1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2/c18-14-7-13-15(8-16(14)20-5-3-19-4-6-20)21(12-1-2-12)9-11(10-22)17(13)23/h7-10,12,19H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONPFCWZOZLFSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90149371 |
Source


|
| Record name | 1-Cyclopropyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110719-57-8 |
Source


|
| Record name | 1-Cyclopropyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110719578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclopropyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
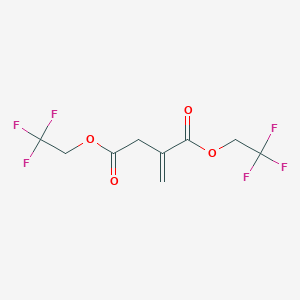
![9-amino-N-[2-(dimethylamino)ethyl]-2-methoxyacridine-4-carboxamide](/img/structure/B35075.png)
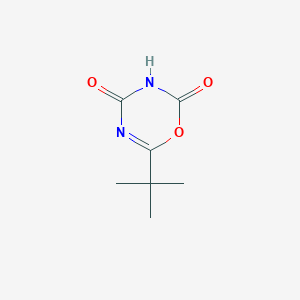

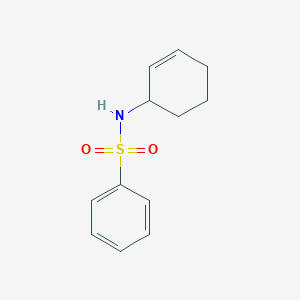


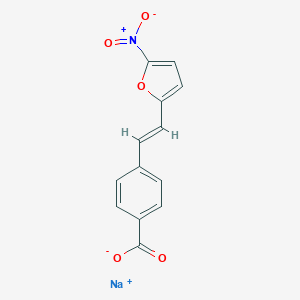
![3-[ethyl(methyl)amino]-1H-benzimidazol-2-one](/img/structure/B35081.png)
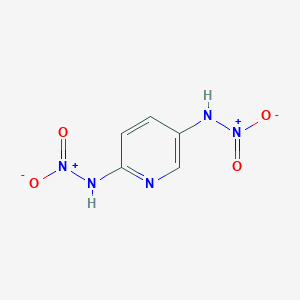
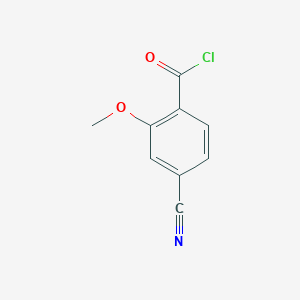
![N,N-Diethyl-3-methoxy-5,6-dihydro-10H-benzo[c]xanthen-10-iminium perchlorate](/img/structure/B35084.png)
